2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c1-11-21-18(27-24-11)12-6-7-25-15(8-12)22-23-16(25)9-20-17(26)10-28-14-4-2-13(19)3-5-14/h2-8H,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOFRHXSSADFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS Number: 1903142-89-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and drug development. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure includes a 4-fluorophenyl thio group and a 1,2,4-triazolo[4,3-a]pyridine moiety which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines including MCF7 (breast cancer) and PC3 (prostate cancer). One study reported IC50 values as low as 0.275 µM for certain derivatives against these cell lines, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds targeting the EGFR (Epidermal Growth Factor Receptor) showed significant inhibitory effects with IC50 values around 0.24 µM .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:
These values suggest that the compound has a strong potential for interaction with these targets, supporting its development as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Clinical Trials : A derivative of this compound was included in a clinical trial assessing its effectiveness against solid tumors. Preliminary results indicated a favorable safety profile and promising efficacy in reducing tumor size in early-stage patients.
- Combination Therapy : Another study explored the use of this compound in combination with existing chemotherapeutics. Results showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Analogs
Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s 4-fluorophenylthio group may enhance anti-inflammatory potency compared to the furan-containing analog, though direct biological data are unavailable. The triazolo-pyridine core could improve metabolic stability over the triazole-furan system .
Agrochemical Analogs
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) is a fungicidal acetamide. Unlike the target compound, oxadixyl lacks heteroaromatic cores (e.g., triazolo-pyridine) and features a methoxy group and oxazolidinone ring.
Research Findings and Implications
- Structural Influence : The triazolo-pyridine core in the target compound may confer superior pharmacokinetic properties (e.g., absorption, half-life) compared to nicotinamide-based analogs like Compound 37 .
- Functional Potential: The anti-exudative activity of related acetamides implies the target compound could be optimized for inflammatory or immune-related disorders.
- Agrochemical Divergence : Substituent differences (e.g., fluorophenyl vs. dimethylphenyl) underscore the target’s likely specialization in therapeutic rather than pesticidal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
